GMC 2-113
Description
Contextualization of Emerging Chemical Entities in Therapeutic Discovery Paradigms
Emerging chemical entities, often identified through large-scale screening efforts or rational design strategies, represent potential starting points for the development of new drugs. The dominant paradigm in drug discovery has historically focused on designing ligands with high selectivity for individual targets nih.gov. However, for complex diseases, approaches involving the simultaneous intervention of multiple targets are also gaining prominence nih.gov. The increasing availability of diverse chemical structures, including those in large online databases, contributes to the potential for discovering new chemical entities peerj.com. These entities are crucial for exploring uncharted chemical space and uncovering molecules with novel mechanisms of action acs.orgvipergen.com.
Overview of High-Throughput Screening and Computational Approaches in Compound Identification
High-throughput screening (HTS) is a fundamental process in modern drug discovery that enables the rapid assessment of large libraries of chemical and biological compounds against specific biological targets nih.govbmglabtech.comresearchgate.net. Utilizing automation, robotics, and advanced detection technologies, HTS significantly accelerates the identification of potential lead compounds bmglabtech.comresearchgate.netaragen.compressbooks.pubeddc.sg. HTS allows for the screening of thousands to millions of compounds in a relatively short period, a considerable increase in efficiency compared to traditional methods researchgate.netaragen.com.
Complementing experimental HTS are computational approaches, which have become indispensable tools in various stages of drug discovery gsconlinepress.commdpi.comsysrevpharm.orgscielo.org.mxwisc.edu. These in silico methods include virtual screening, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties mdpi.comsysrevpharm.org. Computational techniques can efficiently screen vast chemical libraries, predict drug-target interactions, and prioritize compounds for experimental testing, thereby reducing costs and accelerating the discovery pipeline gsconlinepress.comscielo.org.mxfrontiersin.org. The integration of machine learning and artificial intelligence further enhances the power of computational approaches in exploring chemical space and identifying potential drug candidates gsconlinepress.comacs.org.
Historical Perspective of GMC 2-113 Identification and Initial Characterization
This compound is a chemical compound that emerged from research efforts focused on identifying potential therapeutic agents for infectious diseases. Specifically, this compound was identified in the context of drug repurposing screens aimed at finding compounds that inhibit the cytopathic effect (CPE) of SARS-CoV-2 nih.govresearchgate.netnih.govfrontiersin.org. Its initial identification was a result of a virtual screening approach targeting a key viral enzyme, the RNA-dependent RNA polymerase (RdRP) of SARS-CoV-2 nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. Virtual screening is a computational technique used to search libraries of small molecules for those that are predicted to bind to a target protein, such as an enzyme or receptor scielo.org.mx.
Following its identification as a virtual screening hit, this compound underwent experimental validation. It was tested in a SARS-CoV-2 CPE assay to confirm its biological activity nih.govresearchgate.netnih.govfrontiersin.org. This assay measures the ability of a compound to protect cells from virus-induced damage. The confirmation of anti-SARS-CoV-2 activity in this in vitro assay represented a crucial step in the initial characterization of this compound, moving it from a computationally predicted hit to an experimentally validated active compound nih.govresearchgate.netnih.govfrontiersin.org.
Scope and Significance of Academic Research on this compound
The academic research surrounding this compound primarily stems from its identification in the aforementioned SARS-CoV-2 drug repurposing screens. Its significance lies in its potential as a starting point for further investigation into antiviral therapies targeting SARS-CoV-2 RdRP. The studies that identified and confirmed the activity of this compound contribute to the broader academic effort to discover and develop treatments for emerging infectious diseases nih.govresearchgate.netnih.govfrontiersin.org. The identification of compounds like this compound through the combination of computational methods and experimental validation highlights the utility of these approaches in academic research settings for exploring compound libraries and identifying bioactive molecules nih.govresearchgate.netnih.govfrontiersin.org. Further academic research could involve detailed studies of its mechanism of action, structure-activity relationships, and potential for optimization.
Detailed Research Findings:
This compound was identified as a hit in a quantitative high-throughput screen using a SARS-CoV-2 cytopathic assay nih.govnih.govfrontiersin.org. This screen involved a collection of 8,810 compounds, including approved and investigational drugs, mechanism-based bioactive compounds, and natural products nih.govnih.govfrontiersin.org. Compounds were screened at four concentrations in a CPE assay using Vero E6 cells nih.govnih.govfrontiersin.org. The primary screen yielded 319 compounds with confirmed anti-SARS-CoV-2 activity nih.govnih.govfrontiersin.org. This compound was among the compounds that were reported as virtual screening hits targeting RNA dependent RNA polymerase (RdRP) and subsequently confirmed experimentally to have anti-SARS-CoV-2 activity in the CPE assay nih.govresearchgate.netnih.govfrontiersin.org.
While specific detailed data tables solely focused on extensive characterization of this compound were not prominently available in the search results beyond its identification and confirmation in the SARS-CoV-2 CPE assay, the context of its discovery provides key initial findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-hydroxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-18-16-22(28-31-30-19(2)36-28)8-10-24(18)20-4-6-21(7-5-20)27(35)29-23-9-11-26(34)25(17-23)33-14-12-32(3)13-15-33/h4-11,16-17,34H,12-15H2,1-3H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGSHZDQUKRUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)O)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and in Silico Investigations of Gmc 2 113
Virtual Screening Methodologies Employed for GMC 2-113 Identification
Virtual screening is a cornerstone of modern drug discovery, employing computer-based methods to identify compounds that are most likely to bind to a drug target. The identification of this compound as a hit for the SARS-CoV-2 RdRP was the result of such a screening campaign nih.govfrontiersin.org. While the specific parameters of the virtual screen are not detailed in the available literature, the general approaches can be described.
Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to interact with a specific target. This approach operates on the principle of molecular similarity, where compounds with similar structures or properties are predicted to have similar biological activities. Common LBVS methods include the analysis of pharmacophores, which are the essential three-dimensional arrangement of features that enable a molecule to interact with a specific target, and quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. It is plausible that such methods were used to screen for compounds with characteristics similar to known polymerase inhibitors.
When the three-dimensional structure of a biological target is known, structure-based virtual screening (SBVS) can be employed. This powerful technique involves docking candidate molecules into the binding site of the target protein to predict their binding orientation and affinity. The crystal structure of the SARS-CoV-2 RdRP has been well-characterized, providing a solid foundation for SBVS studies nih.govnih.gov. This approach allows for the assessment of how well a potential drug molecule fits into the active site of the enzyme, both sterically and electronically. Given that this compound was identified as a hit for RdRP, it is highly probable that structure-based methods were a key component of the screening process.
In recent years, artificial intelligence (AI) and machine learning (ML) have become increasingly integrated into drug discovery pipelines. These algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential of new compounds. AI and ML models can identify complex patterns that may not be apparent through traditional screening methods, thereby enhancing the efficiency and accuracy of hit identification. The prediction of novel compounds with desired biological activities is a rapidly advancing field, and it is possible that such cutting-edge techniques contributed to the initial identification of this compound.
Molecular Docking Analyses of this compound Interactions
Following its identification through virtual screening, this compound would typically be subjected to more detailed molecular docking analyses to better understand its potential interaction with the target protein.
Molecular docking simulations not only predict the binding pose of a ligand but also estimate its binding affinity for the target. This is often expressed as a docking score or a predicted binding free energy. A lower binding energy generally indicates a more stable and favorable interaction. While specific binding affinity data for this compound with SARS-CoV-2 RdRP from the initial computational studies are not publicly available, subsequent experimental work has confirmed its anti-SARS-CoV-2 activity, suggesting a functionally relevant interaction nih.gov. It is also known that this compound is a 5-hydroxytryptamine receptor 1D antagonist, indicating it has a documented binding affinity for at least one other biological macromolecule nih.gov.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Method |
| SARS-CoV-2 RNA-dependent RNA polymerase | Data not publicly available | Virtual Screening |
| 5-hydroxytryptamine receptor 1D | Data not publicly available | N/A |
Note: Specific binding affinity values from computational studies for this compound are not available in the reviewed literature.
Understanding the conformational changes that occur in both the ligand and the receptor upon binding is crucial for drug design. Molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of the binding pose predicted by docking and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Such analyses provide a more detailed picture of the binding event and can guide the optimization of lead compounds. While specific conformational analyses for the this compound and RdRP complex have not been detailed in the available literature, this would be a standard next step in the in silico characterization of a promising hit.
Theoretical Models and Simulation Studies Related to this compound Action
Theoretical modeling and simulation studies provide a foundational understanding of the behavior of this compound at a molecular level. These computational techniques allow for the investigation of its electronic properties, dynamic behavior, and binding thermodynamics, offering insights that are often challenging to obtain through experimental methods alone. While specific computational studies exclusively focused on this compound are not extensively available in public literature, the application of these methods to other inhibitors of the SARS-CoV-2 RdRp can provide a framework for understanding the potential interactions of this compound.
Quantum mechanical (QM) calculations are employed to investigate the electronic structure and reactivity of molecules. mdpi.comnih.govresearchgate.net These methods, such as Density Functional Theory (DFT), can provide detailed insights into the distribution of electrons, bond strengths, and electrostatic potential of a compound like this compound. researchgate.net Such information is crucial for understanding how the molecule might interact with its biological target.
For instance, in the study of antiviral compounds, QM calculations are used to optimize the geometry of the molecule and to analyze its frontier molecular orbitals (HOMO and LUMO). mdpi.com This analysis helps in predicting the molecule's chemical reactivity and its ability to participate in charge-transfer interactions with the active site of a protein. mdpi.com While specific QM data for this compound is not published, the general approach for other antiviral candidates involves calculating properties like molecular electrostatic potential to identify regions of the molecule that are likely to engage in favorable electrostatic interactions with the target protein.
Table 1: Representative Quantum Mechanical Properties for a Hypothetical Antiviral Compound
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
This table is illustrative and does not represent actual data for this compound.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the examination of the dynamic behavior of a ligand-protein complex, providing insights into its stability and the nature of their interactions. This compound was identified as a virtual screening hit for the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, and its anti-SARS-CoV-2 activity has been experimentally confirmed. researchgate.netbiorxiv.orgnih.govfrontiersin.org
In the context of SARS-CoV-2 RdRp inhibitors, MD simulations have been extensively used to assess the stability of the binding of various compounds. tandfonline.comresearchgate.netacs.org These simulations can reveal how a ligand like this compound might bind to the RdRp and how this binding is maintained over time. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. researchgate.net
Studies on other RdRp inhibitors have shown that stable binding is often characterized by consistent hydrogen bonding and hydrophobic interactions with key residues in the active site. acs.org For example, MD simulations of Remdesivir triphosphate with RdRp have revealed its mechanism of inhibiting RNA replication. frontiersin.org
Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-RdRp Complex
| Parameter | Description | Typical Findings for Stable Binding |
|---|---|---|
| Simulation Time | Duration of the simulation | 100 ns or longer |
| RMSD of Protein | Measures the deviation of the protein backbone from its initial structure | Plateaus after an initial equilibration period, indicating stability |
| RMSD of Ligand | Measures the deviation of the ligand from its initial position | Remains low, indicating stable binding within the pocket |
This table is illustrative and does not represent actual data for this compound.
Statistical mechanics provides the theoretical foundation for understanding the thermodynamics of ligand binding. acs.org These approaches are used to calculate the binding free energy of a ligand to its target protein, which is a critical determinant of its potency. nih.gov Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. acs.org
These calculations break down the binding free energy into various components, including van der Waals interactions, electrostatic interactions, and solvation energies. acs.org This allows for a detailed understanding of the driving forces behind ligand binding. While specific statistical mechanics studies on this compound are not available, research on other SARS-CoV-2 inhibitors has utilized these methods to rank potential drug candidates and to understand why certain molecules bind more strongly than others. acs.org A new approach based on a statistical-mechanics theory of liquids, known as 3D-RISM, has also been developed to consider the free energy changes due to hydration and dehydration upon ligand binding. ims.ac.jp
Monte Carlo (MC) simulations are another computational method used to study complex systems by generating random samples. upc.eduovid.comresearchgate.net In the context of molecular interactions, MC simulations can be used to explore the conformational space of a ligand and to predict its preferred binding mode within a protein's active site. upc.edu This method is particularly useful for systems with many degrees of freedom, where exploring all possible conformations is computationally prohibitive.
MC methods can be applied to various aspects of drug design, from sampling the conformational space of flexible molecules to predicting the thermodynamics of protein-ligand binding. upc.eduresearchgate.net While specific Monte Carlo simulation data for this compound is not found in the reviewed literature, this technique is a valuable tool in computational drug discovery for identifying low-energy binding poses and estimating binding affinities. nih.gov
In Silico Prediction of Biological Pathways Modulated by this compound
In silico methods can be used to predict the biological pathways that might be affected by a compound. mdpi.comresearchgate.net By analyzing the known targets of a compound and their roles in cellular processes, it is possible to generate hypotheses about its broader biological effects. Given that this compound is known to target the SARS-CoV-2 RdRp, its primary predicted effect would be the inhibition of viral replication. researchgate.netbiorxiv.orgnih.govfrontiersin.org
Beyond this direct antiviral effect, computational tools can be used to explore potential off-target interactions. By screening this compound against databases of known protein structures, it may be possible to identify other proteins with which it could interact. This can help in predicting potential side effects or identifying opportunities for drug repurposing. mdpi.com Furthermore, gene expression data from cells treated with similar antiviral compounds can be analyzed to identify up- or down-regulated pathways, providing further clues about the compound's mechanism of action and its impact on the host cell. mdpi.com
Synthesis and Structural Modification Strategies for Gmc 2 113 Analogues
Retrosynthetic Analysis of GMC 2-113 Scaffolds
A retrosynthetic analysis of the this compound scaffold reveals key disconnections that simplify the molecule into more readily available starting materials. The core of this compound is a complex spiro[furo[2,3-f]indole-3,4'-piperidine] system. A logical retrosynthetic approach would involve the following key bond cleavages:
Amide Bond Disconnection: The amide linkage is a common strategic disconnection. This bond can be retrosynthetically cleaved to yield a carboxylic acid derivative and an amine. In the context of this compound, this would separate the spirocyclic core from the substituted biphenyl (B1667301) moiety.
Spirocyclic Core Disassembly: The spiro[furo[2,3-f]indole-3,4'-piperidine] core can be further simplified. A key disconnection would be the C-N bond of the piperidine (B6355638) ring within the spirocyclic system, potentially leading to a piperidin-4-one derivative and a functionalized furo[2,3-f]indole precursor.
Furo[2,3-f]indole Ring System Formation: The furo[2,3-f]indole can be retrosynthetically opened. Common strategies for indole (B1671886) and furan (B31954) ring synthesis can be applied here, such as Fischer indole synthesis or a Paal-Knorr furan synthesis approach on appropriately substituted precursors.
This analysis breaks down the complex target molecule into more manageable and synthetically accessible building blocks.
Synthetic Methodologies for this compound Core Structure Assembly
The forward synthesis, guided by the retrosynthetic analysis, would involve the assembly of the key fragments. The construction of the spiro[furo[2,3-f]indole-3,4'-piperidine] core is the most challenging aspect. A plausible synthetic route could involve:
Synthesis of the Furo[2,3-f]indole Moiety: This could be achieved through a multi-step sequence starting from a substituted aniline. A Fischer indole synthesis followed by the construction of the adjacent furan ring is a viable strategy.
Introduction of the Spirocyclic Piperidine: A key step would be the spirocyclization. This could be accomplished by reacting a suitable derivative of the furo[2,3-f]indol-3-one with a bis-electrophilic piperidine precursor. Alternatively, an intramolecular cyclization of a precursor containing both the indole and a tethered piperidine precursor could be employed.
Amide Coupling: The final assembly step would involve the coupling of the synthesized spirocyclic amine with the appropriate carboxylic acid derivative of the biphenyl side chain. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be utilized for this transformation.
A structurally related compound, SB-224289, which is also a selective 5-HT1B antagonist, features a similar spiro[furo[2,3-f]indole-3,4'-piperidine] core nih.gov. The synthetic strategies developed for SB-224289 would be highly relevant and adaptable for the synthesis of this compound.
Derivatization Techniques for Chemical Modification of this compound
To explore the SAR and optimize the properties of this compound, various derivatization techniques can be applied to modify different parts of the molecule.
| Molecular Scaffold | Derivatization Strategy | Potential Impact |
| Biphenyl Moiety | Substitution on the aromatic rings (e.g., halogenation, alkylation, methoxylation). | Modulate receptor binding affinity and selectivity. |
| Oxadiazole Ring | Replacement with other five-membered heterocycles (e.g., triazole, thiadiazole). | Influence electronic properties and metabolic stability. |
| Piperidine Ring | N-alkylation or N-acylation. | Alter physicochemical properties such as solubility and lipophilicity. |
| Spirocyclic Core | Introduction of substituents on the indole or furan rings. | Fine-tune the orientation of the molecule within the receptor binding pocket. |
Functional group interconversions are essential for introducing chemical diversity. For this compound analogues, this could involve:
Conversion of ester or carboxylic acid groups on the biphenyl moiety to amides, alcohols, or other functional groups to probe interactions with the receptor.
Modification of the methyl group on the oxadiazole ring to other alkyl or functionalized groups to assess steric and electronic effects.
The spirocyclic nature of this compound introduces a stereocenter at the spiro-carbon. The three-dimensional arrangement of the atoms is critical for receptor binding. Therefore, stereochemical control during the synthesis is paramount.
Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed during the key bond-forming reactions that establish the stereocenter.
Chiral Resolution: If a racemic mixture is synthesized, chiral chromatography or diastereomeric salt formation can be used to separate the enantiomers.
Stereochemical Characterization: The absolute configuration of the desired enantiomer must be determined using techniques such as X-ray crystallography or by comparison with stereochemically defined analogues.
The biological activity of the different stereoisomers should be evaluated independently to determine the eutomer (the more active isomer).
Lead Optimization Strategies for this compound Analogues
Lead optimization aims to enhance the drug-like properties of a lead compound like this compound while maintaining or improving its potency and selectivity. This is an iterative process involving chemical synthesis and biological testing.
Key Optimization Parameters and Strategies:
| Parameter | Optimization Strategy |
| Potency and Selectivity | Systematic modification of the biphenyl and heterocyclic moieties to maximize interactions with the 5-HT1B receptor and minimize off-target effects. |
| Pharmacokinetic Properties (ADME) | - Absorption: Modify lipophilicity (logP) and polar surface area (PSA).- Distribution: Tune plasma protein binding and brain penetration.- Metabolism: Identify and block metabolically labile sites (e.g., by introducing fluorine atoms or replacing susceptible groups).- Excretion: Adjust clearance rates through structural modifications. |
| Physicochemical Properties | - Solubility: Introduce polar functional groups or utilize salt formation.- Chemical Stability: Modify groups prone to degradation. |
Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new analogues with improved properties, thereby accelerating the lead optimization process.
In Vitro Biological Evaluation and Pharmacological Profiling of Gmc 2 113
Cellular Assays for Investigating GMC 2-113 Activity
Cellular assays are widely used to assess the biological effects of compounds in a living system, offering insights into their potency and efficacy before moving to in vivo studies.
Cytopathic Effect (CPE) Reduction Assays (e.g., SARS-CoV-2 in Vero E6 Cells)
Cytopathic effect (CPE) reduction assays are a common method for screening antiviral agents. These assays measure the ability of a compound to protect host cells from virus-induced damage or death. In the context of SARS-CoV-2 research, Vero E6 cells, an African green monkey kidney epithelial cell line, are frequently used due to their susceptibility to infection by the virus. frontiersin.orgnih.gov The CPE assay format is amenable to high-throughput screening (HTS) because viral infection typically leads to a measurable change in cell viability, which can be detected using various methods, such as ATP content assays. frontiersin.orgnih.govnih.govbmglabtech.com Compounds with antiviral activity can rescue cells from the CPE, resulting in a gain-of-signal in viability measurements. nih.govnih.gov
This compound has been evaluated in SARS-CoV-2 CPE reduction assays using Vero E6 cells. In a quantitative HTS (qHTS) campaign, this compound was identified as a hit compound with confirmed anti-SARS-CoV-2 activity. frontiersin.orgnih.govnih.gov The assay involved dispensing compounds into 384-well plates containing Vero E6 cells inoculated with SARS-CoV-2. frontiersin.orgnih.govnih.gov Cell viability was measured after a period of incubation, and compounds that showed a protective effect against viral CPE were identified. frontiersin.orgnih.govnih.govbmglabtech.com this compound demonstrated efficacy in this assay. frontiersin.orgnih.govnih.gov
High-Throughput Screening (HTS) Methodologies for this compound
High-Throughput Screening (HTS) is an accelerated process used in drug discovery to quickly test large libraries of chemical compounds for a specific biological activity. pressbooks.pubresearchgate.net HTS methodologies utilize automation and miniaturization to perform numerous experiments in parallel, significantly increasing the speed and efficiency of the screening process. pressbooks.pubresearchgate.neteddc.sg
This compound was identified as an anti-SARS-CoV-2 hit compound through a quantitative HTS (qHTS) campaign. frontiersin.orgnih.govnih.gov This screen involved testing a large collection of compounds, including approved and investigational drugs, bioactive compounds, and natural products, in a SARS-CoV-2 CPE assay in Vero E6 cells. frontiersin.orgnih.govnih.gov The assay was conducted in a 384-well plate format, allowing for the simultaneous testing of multiple compounds. frontiersin.orgnih.govnih.gov The use of automated liquid handling systems and plate readers enabled the rapid assessment of the antiviral activity of thousands of compounds. frontiersin.orgnih.govnih.govbmglabtech.com The primary screening data from this HTS campaign have been made publicly available. frontiersin.orgnih.govnih.gov
Enzyme Inhibition Kinetics of this compound
Enzyme inhibition kinetics studies are fundamental to understanding how a compound interacts with a specific enzyme target and the nature of that interaction (e.g., competitive, non-competitive). bgc.ac.inbu.edulibretexts.orgwikipedia.org These studies provide quantitative data on the binding affinity and inhibitory potency of the compound. wikipedia.org
Other Enzymatic Targets of this compound Modulation
Pharmacological profiling often involves assessing a compound's activity against a panel of various enzymes and receptors to understand its selectivity and identify potential off-target effects. sekisuimedical.jpoup.comnih.gov While the primary focus regarding this compound in the search results is its potential activity related to SARS-CoV-2 and RdRP, the qHTS campaign in which it was identified screened a diverse collection of compounds with various known mechanisms of action. frontiersin.orgnih.govnih.gov
Receptor Binding and Modulation Studies for this compound
Receptor binding and modulation studies are fundamental in characterizing the pharmacological profile of a compound, revealing its affinity and effect on specific biological receptors. This compound has been identified as a compound that interacts with certain receptors. glpbio.com
5-Hydroxytryptamine Receptor 1D (5-HT1D) Antagonism
This compound has been reported as an antagonist of the 5-hydroxytryptamine receptor 1D (5-HT1D). This activity was noted in the context of a drug repurposing screen. Some sources also indicate this compound as a 5-HT1B antagonist, with potential selectivity for 5-HT1B over 5-HT1D. glpbio.com The 5-HT1D receptor is a G protein-coupled receptor involved in various physiological processes. Antagonism of this receptor can modulate serotonergic signaling pathways.
Ion Channel Inhibition by this compound
Studies have indicated that this compound acts as an inhibitor of ion channels. glpbio.com Ion channels are crucial for regulating cellular excitability and signaling by controlling the flow of ions across cell membranes. Inhibition of ion channels can impact a wide range of cellular functions. While this compound has been identified as an ion channel inhibitor, specific details regarding the particular ion channels it modulates were not available in the reviewed literature. glpbio.com
Ligand-Receptor Interactions of this compound
This compound functions as a ligand for receptors and peptides. glpbio.com Ligand-receptor interactions are highly specific molecular events where a molecule (ligand) binds to a receptor protein, often triggering a cellular response. These interactions are foundational to cellular communication and are key targets in pharmacology. The precise nature of the ligand-receptor interactions involving this compound, beyond its reported activity at 5-HT receptors, requires further detailed investigation.
Preclinical In Vitro Studies on this compound (Non-Human Cellular Systems)
Preclinical in vitro studies using non-human cellular systems are commonly employed to evaluate the potential biological effects of a compound in a controlled laboratory setting before any studies in living organisms. This compound was included in a quantitative high-throughput screen evaluating compounds for inhibitory effects on the cytopathic effect of SARS-CoV-2 in Vero E6 cells. Vero E6 cells are a non-human (African green monkey kidney) epithelial cell line frequently used in virology studies.
In this screen, this compound demonstrated efficacy in inhibiting the SARS-CoV-2-induced cytopathic effect. The compound showed efficacy greater than 55% at a tested concentration of 10 µM. Furthermore, at this concentration, this compound exhibited low cytotoxicity in the accompanying counter-assay.
The key findings from this in vitro preclinical study in Vero E6 cells are summarized in the table below:
| Assay | Cell Line | Concentration | Efficacy (%) | Cytotoxicity (%) |
| SARS-CoV-2 Cytopathic Effect | Vero E6 | 10 µM | 129.7 | <30 |
This in vitro data suggests that this compound possesses antiviral activity against SARS-CoV-2 in this specific cellular model at the tested concentration, with limited cytotoxicity. The compound was initially identified as a hit in this screen based on a virtual screen targeting RNA-dependent RNA polymerase (RdRP).
Mechanistic Investigations of Gmc 2 113 Biological Action
Elucidation of Molecular Targets for GMC 2-113
Research has indicated potential molecular targets for this compound. In the context of a drug repurposing screen for compounds inhibiting the cytopathic effect of SARS-CoV-2, this compound was identified as a virtual screening hit for RNA-dependent RNA polymerase (RdRP). Beyond its potential interaction with viral RdRP, this compound is also described as a 5-hydroxytryptamine receptor 1D antagonist. Furthermore, it has been noted as a potential host protease inhibitor.
Biochemical Interactions Underlying this compound Effects
The biological effects of this compound have been observed in assays designed to measure specific biological outcomes. This compound demonstrated anti-SARS-CoV-2 activity in a quantitative high-throughput screen that utilized a cytopathic effect (CPE) assay in Vero E6 cells. This assay measures cell viability as a surrogate readout for viral infection and replication. In this screen, this compound showed an EC50 value of 10.0, with an efficacy of 129.7% and a selectivity index (SI) of <30; the cytotoxicity (CC50) was listed as N/A. While this indicates a biological interaction leading to reduced viral cytopathic effect, the specific detailed biochemical interactions at the molecular level, such as precise binding affinities, kinetic parameters, or detailed mechanisms of enzyme inhibition beyond its identification as a virtual RdRP hit or antagonist activity, are not elaborated upon in the provided search results. The concept of biochemical interactions is broadly discussed in other contexts, such as the interaction between dissolved organic carbon and fungal networks in soil or molecular interactions in biological systems, but these discussions are not specific to the biochemical interactions of this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are a fundamental aspect of medicinal chemistry, investigating the relationship between a compound's chemical structure and its biological activity. These studies typically involve the systematic modification of a compound's molecular structure and the evaluation of how these changes affect its biological properties, such as potency and selectivity. Nonadditivity in protein-ligand affinity data can serve as an instructive feature in SAR analysis. While the importance and methodology of SAR studies are described in the search results, there is no specific information presented within the provided snippets regarding dedicated SAR studies conducted on this compound or any of its structural analogues to explore how specific structural variations impact its biological effects or molecular interactions.
Analytical Methodologies for Gmc 2 113 Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental set of techniques used to separate components within a mixture, allowing for their individual analysis, identification, and quantification. The separation is based on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds, such as many pharmaceutical compounds and organic molecules. HPLC operates by pumping a liquid mobile phase through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, causing them to elute from the column at different times, known as retention times.
For a compound like GMC 2-113, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar and the mobile phase is polar. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often used in a gradient elution mode to improve separation of compounds with varying polarities. Detection is commonly achieved using UV-Visible spectroscopy, as organic molecules with chromophores absorb UV or visible light. Mass spectrometry can also be coupled with HPLC (LC-MS) to provide more specific identification through molecular weight and fragmentation information.
While specific HPLC parameters for this compound were not detailed in the search results, general HPLC methods for similar organic compounds involve optimizing the stationary phase chemistry, mobile phase composition and gradient, flow rate, and detection wavelength to achieve adequate separation and sensitivity. The purity of this compound is reported to be confirmed by HPLC.
Gas Chromatography (GC)
Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. In GC, the mobile phase is an inert gas (carrier gas), and the stationary phase is typically a liquid coated on a solid support or the inner wall of a capillary column. The sample is vaporized and carried through the column by the carrier gas, with separation based on the components' boiling points and their interaction with the stationary phase.
For a molecule like this compound, which has a relatively high molecular weight (501.57 for the anhydrous form), it would need to be sufficiently volatile or amenable to derivatization to be analyzed by GC. GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information for compound identification. GC-MS is considered a "gold standard" for forensic substance identification due to its ability to provide a highly specific test.
While GC is a powerful technique, its applicability to this compound would depend on the compound's thermal stability and volatility. Specific GC methods for this compound were not found in the provided search results. However, GC, particularly GC-MS, is widely used for the analysis of organic compounds in various applications.
Advanced Two-Dimensional Chromatographic Systems
Advanced two-dimensional chromatographic systems, such as 2D-HPLC or GC×GC, offer enhanced separation power compared to one-dimensional techniques by coupling two separation mechanisms with different selectivities. In 2D-HPLC, effluent from a first HPLC column is transferred to a second HPLC column with different stationary phase properties. This can be done through "heart-cutting," where specific fractions from the first dimension are analyzed, or "comprehensive" mode, where the entire effluent is subjected to the second dimension separation.
The advantage of 2D systems lies in their significantly increased peak capacity, making them suitable for the analysis of complex mixtures where complete separation is challenging with one-dimensional methods. For a complex organic molecule or in the analysis of a sample containing this compound along with numerous impurities or matrix components, 2D chromatography could provide superior resolution and enable the separation of co-eluting peaks from a one-dimensional separation.
While the search results discuss the principles and applications of 2D chromatography for complex samples, there was no specific information regarding the use of these advanced techniques for the analysis of this compound.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based primarily on their hydrodynamic volume or size in solution. The stationary phase consists of porous particles, and molecules are separated based on their ability to enter the pores. Larger molecules that cannot enter the pores elute first, while smaller molecules that can access the pores elute later.
SEC is commonly used for the separation and molecular weight determination of macromolecules such as proteins, polymers, and nucleic acids. It is a gentle technique as it does not involve significant binding interactions between the analyte and the stationary phase.
Given the relatively small molecular weight of this compound (501.57), SEC would typically not be the primary method for separating it from small molecule impurities unless they are significantly larger or smaller. However, SEC can be useful for assessing the aggregation state of a compound or separating it from much larger excipients or biological macromolecules if present in a formulation or biological sample. No specific application of SEC for this compound was found in the search results.
Spectroscopic Characterization Methods
Spectroscopic methods involve the interaction of electromagnetic radiation with a sample to obtain information about its composition, structure, and properties.
Mass Spectrometry (MS) and High-Resolution MS
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for identifying unknown compounds, determining the isotopic composition of elements, and quantifying the amounts of specific substances. MS often involves ionizing the sample molecules, separating the resulting ions based on their m/z ratio, and detecting them.
For organic molecules like this compound, various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are compatible with liquid chromatography (LC-MS). Electron Ionization (EI) is commonly used in GC-MS. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can help determine the elemental composition of a compound and differentiate between molecules with very similar nominal masses. Tandem Mass Spectrometry (MS/MS) involves further fragmentation of selected ions, providing more detailed structural information.
Mass spectrometry is reported to be used for the confirmation of this compound's purity. MS provides valuable information about the molecular weight of this compound and can help identify impurities by their characteristic m/z values and fragmentation patterns. While specific MS parameters or detailed fragmentation data for this compound were not found, MS, particularly HRMS and MS/MS, is indispensable for the definitive identification and structural elucidation of organic compounds.
Compound Information Table
| Compound Name | PubChem CID | CAS Number |
| This compound | Not readily available under this name; associated with CAS 256227-77-7 | 256227-77-7 |
Data Tables (Illustrative - Specific this compound data not available)
While specific analytical data for this compound from the search results is limited to purity confirmation, the following tables illustrate the type of data that would typically be generated during the chromatographic and mass spectrometric analysis of an organic compound.
Illustrative HPLC Retention Data
| Analyte | Retention Time (minutes) | Peak Area |
| This compound | [Specific time] | [Value] |
| Impurity A | [Specific time] | [Value] |
| Impurity B | [Specific time] | [Value] |
Illustrative Mass Spectrometry Data (Full Scan)
| Analyte | m/z (Precursor Ion) | Relative Abundance (%) |
| This compound | [Molecular Ion m/z] | 100 |
| Impurity C | [Impurity Ion m/z] | [Value] |
Illustrative Mass Spectrometry Data (MS/MS Fragmentation)
| Analyte | Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragment Structure |
| This compound | [Molecular Ion m/z] | [Fragment 1 m/z] | [Proposed structure] |
| [Fragment 2 m/z] | [Proposed structure] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used to determine the structure of organic molecules in solution and study molecular physics and crystals as well as non-crystalline materials. wikipedia.org It provides detailed and quantitative information on the functional groups, topology, dynamics, and three-dimensional structure of molecules. wikipedia.org The technique exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C, which have a non-zero nuclear spin. wikipedia.orglibretexts.org When placed in a strong magnetic field and exposed to a weak oscillating magnetic field, these nuclei produce an electromagnetic signal at frequencies characteristic of their local magnetic environment. wikipedia.org
The chemical shift of the resonance frequencies provides information about the electronic environment of the nuclei, aiding in the identification of different functional groups within the molecule. wikipedia.orglibretexts.org Peak splittings due to spin-spin coupling between neighboring nuclei offer insights into the connectivity of atoms. wikipedia.orglibretexts.org While specific ¹H or ¹³C NMR spectra for this compound were not found, such data would typically include a series of peaks, with their positions (chemical shifts), intensities, and splitting patterns providing a unique fingerprint for the compound's molecular structure. Solid-state NMR techniques, such as ¹³C{¹⁴N} RESPDOR, can also be used to study solid samples and determine internuclear distances, which is valuable for structural characterization, particularly for complex molecular scaffolds. iastate.edu
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used spectral methodology for the detection of internal molecular structures based on the vibration and rotation of atoms. mdpi.com It is effective for analyzing a wide range of substances, including solids, liquids, gases, powders, polymers, and organic compounds. mdpi.com The principle relies on molecules absorbing infrared light at specific frequencies corresponding to the vibrational modes of their chemical bonds. mdpi.com This absorption creates a unique spectrum that acts as a molecular fingerprint, enabling qualitative and quantitative analysis. mdpi.commdpi.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govbris.ac.uk It is particularly useful for investigating the first few atomic layers of a sample. nih.govbris.ac.uk XPS identifies elements by measuring the binding energies of photoelectrons emitted when the sample surface is irradiated with X-rays. nih.gov
Small shifts (typically a few eV) in these binding energies, known as chemical shifts, provide information about the chemical states of the elements and how they are bonded to other atoms. rsc.orgnih.gov This allows for the differentiation of various chemical environments for a given element. nih.gov XPS can detect all elements except hydrogen and helium. nih.gov The relative amounts of detected elements can be extracted from the intensities of the photoelectron peaks, assuming the sample is homogeneous within the sampling volume. nih.gov While specific XPS data for this compound were not found, an XPS analysis would provide information on the elemental composition of its surface and the chemical states of those elements, which is valuable for understanding the bonding and potential surface interactions of the compound.
Advanced Microscopy and Imaging Techniques for this compound Related Studies
Advanced microscopy and imaging techniques provide visual information about the morphology, topography, and nanoscale features of materials, which can be relevant in studies involving this compound, particularly if it is part of a larger structure or formulation.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are electron microscopy techniques used for ultrastructural analysis and imaging of materials at high resolution. nih.govhitachi-hightech.com
SEM collects 3D representations of a sample's surface with a resolution typically ranging from 1 to 10 nm. nih.gov It uses a focused electron beam to scan the specimen surface, and signals such as secondary electrons and backscatter electrons are detected to create an image. nih.gov SEM is generally employed to acquire information about the topology and morphology of the sample surface. nih.gov
TEM, on the other hand, provides higher resolution images (0.1-1 nm) and is used to visualize the internal morphology and structure of a sample by transmitting electrons through a thin specimen. nih.govhitachi-hightech.com Different accelerating voltages are used depending on the sample composition, with lower voltages providing higher contrast for biological tissues and polymers, and higher voltages used for inorganic materials. hitachi-hightech.com
Both SEM and TEM are standard practices for direct imaging of nanoscale vesicles, such as exosomes, providing information about their size distribution and morphology. nih.gov SEM can be a less time-consuming alternative to TEM for imaging morphology and assessing sample purity. nih.gov While specific SEM or TEM images of this compound were not found, these techniques could be used to visualize the morphology and size of this compound particles or to examine its distribution within a matrix or formulation.
Method Development and Validation for this compound Analysis
The development and validation of analytical methods for a compound like this compound are crucial to ensure that the methods are suitable for their intended purpose, whether for characterization, quantification, or quality control. researchgate.net Method validation is a process that confirms the reliability, accuracy, and consistency of analytical results. researchgate.net Regulatory bodies and guidelines, such as those from the International Conference on Harmonisation (ICH) and the European Medicines Agency (EMA), provide recommendations on the procedures for method validation. europa.eueuropa.eu
Key analytical performance parameters that are typically evaluated during method validation include accuracy, applicability (matrix and concentration range), limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), recovery, selectivity, sensitivity, and linearity. europa.eu The extent of validation required depends on the type of method and its intended use. routledge.com For instance, methods for quantifying major components or active ingredients (Category 1) or determining impurities (Category 2) have specific validation requirements. routledge.com
Method validation involves establishing the method, optimizing it, and then performing validation studies to demonstrate that the performance parameters meet the specified criteria for the matrices being analyzed. europa.eu Documentation, including the validation protocol, the analytical test method, and the validation report, is an essential part of the process. routledge.com While specific details on the method development and validation for this compound were not found, any analytical method used for its characterization or quantification would need to undergo a rigorous validation process to ensure reliable and accurate results in accordance with relevant guidelines.
Derivatization Techniques in Analytical Protocols
Derivatization techniques are integral to analytical protocols for this compound characterization and quantification, especially when the compound's inherent properties are not optimal for direct analysis by techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with various detectors, including Mass Spectrometry (MS). numberanalytics.comjfda-online.comchromtech.comresearchgate.net
The choice of derivatization technique depends heavily on the functional groups present in this compound and the analytical method to be employed. Common derivatization reactions include silylation, acylation, and alkylation, each targeting specific functional groups like hydroxyl, amino, carboxyl, and thiol groups to alter properties such as polarity and volatility. jfda-online.comchromtech.comscioninstruments.comlibretexts.org
Silylation: This is one of the most widely used derivatization methods, particularly for GC analysis. chromtech.comphenomenex.com Silylation reagents replace active hydrogens in functional groups (-OH, -NH, -SH) with a silyl group, typically trimethylsilyl (TMS). chromtech.comscioninstruments.comphenomenex.com This generally leads to a decrease in polarity and an increase in volatility and thermal stability, making the derivative more amenable to GC separation and detection. chromtech.comscioninstruments.comphenomenex.com For a compound like this compound with polar functionalities, silylation could significantly improve its GC behavior. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). phenomenex.comnih.gov
Acylation: Acylation involves the reaction of acylating agents with functional groups like amines, alcohols, and phenols. jfda-online.comchromtech.com This technique can introduce chromophores or fluorophores into the molecule, enhancing detectability by UV-Vis or fluorescence detectors in LC. chromatographyonline.comresearchgate.net Halogenated acylating reagents can also improve detection by electron capture detectors in GC or enhance fragmentation patterns in MS. jfda-online.comchromatographyonline.com
Alkylation: Alkylation is used to replace active hydrogens with an alkyl group. jfda-online.comchromtech.com This can be particularly useful for carboxylic acids and amines, improving their volatility for GC analysis or altering their ionization characteristics for MS. jfda-online.comscioninstruments.com Esterification of fatty acids to form methyl esters (FAMEs) for GC analysis is a classic example of alkylation. scioninstruments.comchromatographyonline.com
Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). researchgate.netpsu.edu Pre-column derivatization alters the analyte before it enters the column, potentially improving chromatographic separation and allowing for the separation of isomers or enantiomers by forming diastereomers. jfda-online.compsu.educhromatographyonline.com Post-column derivatization is performed between the column and the detector, primarily to enhance detection without affecting the chromatographic separation. researchgate.net
In mass spectrometry, derivatization is frequently employed to enhance ionization efficiency, improve fragmentation patterns for structural elucidation, or introduce specific mass tags for targeted analysis and quantification. spectroscopyonline.comddtjournal.commagtech.com.cn For LC-MS, derivatization can introduce a charge or improve the ionization characteristics of poorly ionizing compounds, leading to increased sensitivity. researchgate.netddtjournal.comsigmaaldrich.com For example, the introduction of a chargeable moiety can significantly enhance detection sensitivity in LC/ESI-MS/MS. ddtjournal.com
Detailed research findings on the derivatization of this compound would typically involve optimizing reaction conditions such as reagent concentration, reaction time, temperature, and solvent to ensure high yield and reproducibility of the derivative. wikipedia.orgtaylorandfrancis.com The stability of the formed derivative is also a critical factor for reliable analysis. wikipedia.orgchromtech.com
While specific data tables for this compound derivatization are not available in the search results, general data from similar studies illustrate the impact of derivatization. For instance, studies on the derivatization of polar compounds for GC-MS analysis often show a significant increase in peak area and improved peak shape for the derivatized analyte compared to the underivatized form. Similarly, LC-MS studies might present data demonstrating enhanced signal intensity and lower limits of detection for derivatized compounds. ddtjournal.comsigmaaldrich.com
A hypothetical data table illustrating the effect of silylation on the GC-MS analysis of a polar compound, similar in principle to how this compound might behave, could show improved chromatographic performance and increased detector response after derivatization.
| Analyte | Derivatization Reagent | GC Peak Shape | Relative Peak Area | Limit of Detection |
| Polar Compound X | None | Tailing | 1.0 | 100 ng |
| Polar Compound X | MSTFA | Symmetrical | 15.5 | 5 ng |
Note: This table is illustrative and based on general principles of derivatization; specific data for this compound would require dedicated experimental studies.
The application of derivatization techniques to this compound would therefore be guided by the compound's specific chemical structure and the requirements of the chosen analytical platform, aiming to optimize its analytical behavior for accurate characterization and quantification.
Preclinical Pharmacokinetic and Pharmacodynamic Studies of Gmc 2 113 Non Human
Potential Research Applications of Gmc 2 113 Beyond Antiviral Activity
Role as a Research Tool in Pharmacology and Cell Biology
GMC 2-113 is recognized as a valuable research tool in the fields of pharmacology and cell biology. It is described as an inhibitor of ion channels and a ligand for receptors and peptides, indicating its potential to modulate cellular processes and signaling pathways biosynth.com. Its use in these areas allows researchers to investigate the functional roles of specific molecular targets and understand complex biological mechanisms at a cellular level.
Exploration in Neuropharmacological Research (e.g., 5-HT1D Antagonism)
Neuropharmacological research explores the effects of compounds on the nervous system with the aim of developing therapeutics for neurological and psychiatric disorders ox.ac.uk. This compound has been explored in this domain, particularly for its potential as a 5-HT1D antagonist axonmedchem.comaxonmedchem.com. Antagonism of 5-HT1D receptors, a subtype of serotonin (B10506) receptors, can influence various neurological functions guidetopharmacology.orgdrugbank.com. Research in this area contributes to understanding the role of serotonin receptors in the brain and the potential therapeutic implications of modulating their activity emory.eduutexas.eduacnp.orgki.se.
Investigation in Ion Channel Biology
This compound has been identified as an inhibitor of ion channels biosynth.com. Ion channels are crucial for regulating ion flow across cell membranes, a fundamental process in many biological functions, including nerve signal transmission and muscle contraction tandfonline.comahajournals.org. Research involving this compound in ion channel biology can help elucidate the mechanisms of ion channel function, their roles in cellular excitability, and their involvement in various physiological and pathological states frontiersin.orgepfl.chnih.gov.
Applications in Protein and Peptide Research
The compound is also described as a ligand for receptors and peptides, suggesting its utility in protein and peptide research biosynth.com. This area of research focuses on understanding the structure, function, and interactions of proteins and peptides, which are essential molecules involved in virtually all biological processes researchgate.netwho.int. This compound's ability to interact with these molecules can make it a valuable tool for studying protein-ligand binding, modulating protein activity, and exploring the roles of specific proteins and peptides in biological pathways nih.govacs.orgresearchgate.netmdpi.comreading.ac.ukgfi.orgmdpi.com.
Utility in Understanding Host-Pathogen Interactions (e.g., Viral Replication Mechanisms)
This compound has been investigated in the context of host-pathogen interactions, including the study of viral replication mechanisms c19early.org. Understanding how viruses interact with host cells and replicate is crucial for developing antiviral strategies frontiersin.orgnih.govresearchgate.net. While the specific details of this compound's role in this area beyond its antiviral activity require further exploration, its use in research related to viral replication suggests its potential to help unravel the intricate processes involved in viral life cycles and the host's response to infection annualreviews.orgnih.govthehpilab.frelifesciences.orgnih.govnih.govasm.orgnih.govservice.gov.ukpublic-inquiry.ukkce.fgov.be.
Future Directions and Emerging Research Avenues for Gmc 2 113
Exploration of Additional Biological Targets and Pathways
The identification of GMC 2-113 as a potential RdRP inhibitor through virtual screening warrants further in-depth investigation to confirm and characterize this interaction. Future studies should employ biochemical and structural techniques, such as enzyme kinetics and co-crystallography, to definitively establish whether this compound directly inhibits SARS-CoV-2 RdRP and to elucidate the binding mode.
Beyond the primary predicted target, the observed anti-SARS-CoV-2 activity in cell-based assays suggests potential interactions with other viral proteins or host factors critical for the viral life cycle. Research could explore other known viral targets, such as the main protease (3CLpro) or papain-like protease (PLpro), through enzymatic assays and binding studies. Furthermore, investigating the compound's effects on host cell pathways that are modulated by SARS-CoV-2 infection, such as autophagy, apoptosis, or inflammatory signaling, could reveal additional mechanisms of action. nih.govnih.govresearchgate.net Given its description as a research tool affecting ion channels and receptors, including 5-HT1B, future work should also systematically screen this compound against a broader panel of these targets to understand its polypharmacological profile and identify potential off-targets that might contribute to its observed effects or suggest new therapeutic applications. biosynth.comaxonmedchem.com
Development of Advanced Analytical Techniques for Comprehensive Profiling
Comprehensive characterization of this compound necessitates the development and application of advanced analytical techniques. Establishing robust and sensitive methods for the detection and quantification of this compound in various matrices, including cell culture media, biological fluids, and potentially tissues, is crucial for pharmacokinetic and pharmacodynamic studies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) could be optimized for this purpose.
Furthermore, advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry, are essential for confirming the chemical structure and assessing the purity of synthesized or sourced this compound. Techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could provide insights into its thermal stability and physical properties. The development of methods to detect and quantify potential metabolites of this compound in biological systems would also be vital for understanding its biotransformation and potential for drug-drug interactions.
Mechanistic Studies on this compound Analogues
The exploration of this compound analogues presents a significant avenue for future research. The mention of related compounds like "GMC 2-118" suggests that structural variations are possible and have been explored to some extent. axonmedchem.com Future efforts should focus on the rational design and synthesis of a library of this compound analogues with targeted modifications to explore structure-activity relationships (SAR).
Mechanistic studies on these analogues would involve assessing their potency and efficacy in relevant biological assays, such as antiviral assays or receptor binding studies. Comparing the activities of different analogues can provide crucial insights into the key structural features responsible for the observed biological effects. This can guide the design of more potent, selective, or stable compounds with improved pharmacological properties. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies to predict the activity of novel analogues and prioritize synthesis efforts.
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of how this compound affects biological systems, the integration of various omics datasets is essential. Transcriptomics studies using techniques like RNA sequencing can reveal how this compound treatment alters gene expression profiles in host cells, providing insights into affected pathways and cellular responses. Proteomics approaches, such as mass spectrometry-based protein profiling, can identify changes in protein abundance and post-translational modifications upon exposure to the compound, offering a direct view of its impact on cellular machinery.
Metabolomics studies can provide a snapshot of the metabolic state of cells or organisms treated with this compound, potentially identifying altered metabolic pathways that are either directly targeted or indirectly affected by the compound. Integrating data from these different omics layers through bioinformatics and systems biology approaches can help to build a holistic picture of this compound's effects, identify novel biomarkers of response or resistance, and uncover complex interactions within biological networks.
Collaborative Research Opportunities in Chemical Biology
The research into this compound exemplifies the power of chemical biology, an interdisciplinary field that applies chemical tools and approaches to biological problems. Future progress in understanding and potentially developing this compound will heavily rely on collaborative efforts between researchers from diverse disciplines.
Opportunities for collaboration exist between synthetic chemists who can design and synthesize this compound and its analogues, and biologists and pharmacologists who can investigate their biological activities and mechanisms of action. Collaborations with structural biologists are crucial for determining the three-dimensional structures of this compound in complex with its targets. Experts in analytical chemistry are needed for compound profiling and quantification. Furthermore, collaborations with computational biologists and bioinformaticians are essential for analyzing and integrating complex omics datasets and for in silico studies like virtual screening and molecular dynamics simulations. The initial discovery of this compound through virtual screening highlights the value of collaborations between chemists and computational scientists. frontiersin.orgnih.govresearchgate.netbiorxiv.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net Engaging in such interdisciplinary collaborations will accelerate the pace of research and provide a more comprehensive understanding of this compound.
Q & A
Q. What are the established synthesis protocols for GMC 2-113, and how can researchers ensure reproducibility across laboratories?
Methodological Answer: Reproducible synthesis requires strict adherence to documented protocols, including reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (e.g., column chromatography parameters). Cross-validation via techniques like NMR and mass spectrometry is critical. Researchers should report deviations in raw material sources or equipment specifications, as minor variations can alter yields or purity . Maintain detailed lab notebooks with step-by-step annotations to facilitate replication .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer: Combine complementary methods:
- Spectroscopy : High-resolution NMR (¹H, ¹³C, DEPT) to confirm backbone structure and functional groups.
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.
- X-ray Crystallography : For absolute configuration determination, if crystals are obtainable.
- Chromatography : HPLC with UV/Vis or PDA detectors to assess purity (>95% threshold for pharmacological studies). Cross-referencing data across these techniques minimizes ambiguity .
Q. What are the foundational pharmacological properties of this compound, and how should initial assays be designed?
Methodological Answer: Begin with in vitro assays to evaluate target binding affinity (e.g., IC₅₀ via fluorescence polarization) and selectivity (kinase profiling panels). Use cell-based models (e.g., cytotoxicity assays in relevant cell lines) to assess bioavailability and preliminary efficacy. Dose-response curves should span 3–5 logarithmic concentrations, with triplicate replicates to account for variability. Include positive/negative controls and validate results against known inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Discrepancies often arise from methodological differences. Perform meta-analysis by:
- Standardizing Variables : Normalize data to common units (e.g., nM vs. µM) and adjust for assay conditions (pH, incubation time).
- Statistical Harmonization : Apply ANOVA or mixed-effects models to account for inter-lab variability.
- Contextual Validation : Cross-check results with orthogonal assays (e.g., SPR for binding kinetics vs. cellular uptake studies). Transparent reporting of assay parameters is essential .
Q. What theoretical frameworks best explain the mechanistic action of this compound, and how can they guide hypothesis testing?
Methodological Answer: Link mechanisms to established theories like structure-activity relationships (SAR) or molecular dynamics simulations. For example:
- Use in silico docking (AutoDock Vina, Schrödinger) to predict binding poses against target proteins.
- Validate predictions via mutagenesis studies (e.g., alanine scanning) to identify critical residues.
- Integrate pharmacokinetic/pharmacodynamic (PK/PD) models to predict in vivo efficacy. Frameworks should align with prior literature to ensure comparability .
Q. How should researchers design a multi-disciplinary study to explore off-target effects of this compound?
Methodological Answer:
- Omics Integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations.
- Systems Biology : Network analysis (Cytoscape) to map interactions between affected proteins.
- Toxicology : Zebrafish or murine models for systemic toxicity profiling. Pre-register hypotheses to avoid bias and use factorial designs to isolate variables .
Q. What methodologies are recommended for assessing this compound’s stability under varying environmental conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal Stress : Store samples at 40°C/75% RH for 1–3 months; monitor degradation via HPLC.
- Photolytic Testing : Expose to UV-Vis light (ICH Q1B guidelines) to identify photo-degradants.
- pH Stability : Test solubility and integrity in buffers (pH 2–9). Use Arrhenius equations to extrapolate shelf-life and identify degradation pathways .
Methodological Guidelines for Data Reporting
- Statistical Rigor : Report effect sizes with 95% confidence intervals; avoid "significant" without p-values (specify α, e.g., p<0.05) .
- Reproducibility : Include raw data in supplementary materials and specify software versions (e.g., GraphPad Prism 10.1) .
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
